molecular formula C23H22N2O5 B2936492 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-47-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2936492
CAS RN: 946254-47-3
M. Wt: 406.438
InChI Key: FCGVEMFMBMFLJF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as benzyl N-acetylcarbamate potassium salts, demonstrates the importance of the acetamide moiety in pharmaceutical products. These compounds serve as versatile equivalents for N-acetamide nucleophiles, applicable in synthetic studies of natural and pharmaceutical products, highlighting the role of acetamide derivatives in drug synthesis and development (Sakai et al., 2022).

Antitumor and Anticancer Activities

The investigation into compounds based on the N-aryl(indol-3-yl)glyoxamide skeleton indicates the potential of acetamide derivatives in anticancer research. These compounds, including those with the N-(pyridin-4-yl) moiety, have shown significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents (Marchand et al., 2009).

Antimalarial and Antiviral Research

The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives against nitrogen nucleophiles, leading to compounds with significant in vitro antimalarial activity, showcases the potential of acetamide derivatives in combating malaria and possibly other viral diseases, including COVID-19, through molecular docking studies (Fahim & Ismael, 2021).

Ligand-Protein Interactions and Molecular Docking

The study of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling demonstrates the multifaceted applications of acetamide derivatives. These compounds show potential in dye-sensitized solar cells (DSSCs), indicating their relevance beyond biomedical applications to include materials science and renewable energy research (Mary et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-5-3-4-6-17(15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVEMFMBMFLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.